PCP-D5 (Phencyclidine-D5) solution, 1.0 mg/mL in methanol, ampule of 1 mL, certified reference material PCP-D5 (Phencyclidine-D5) solution, 1.0 mg/mL in methanol, ampule of 1 mL, certified reference material PCP-d5 (CRM) contains 5 deuterium atoms. It is intended for use as an internal standard for the quantification of PCP by GC- or LC-mass spectrometry. PCP, also known as phencyclidine, is an abused dissociative anesthetic. Like the structurally related compound ketamine, PCP acts as a blocker of the NMDA receptor channel (Ki = 42-180 nM). This product is intended for forensic and research applications.

Brand Name: Vulcanchem
CAS No.: 60124-79-0
VCID: VC21249215
InChI: InChI=1S/C17H25N.ClH/c1-4-10-16(11-5-1)17(12-6-2-7-13-17)18-14-8-3-9-15-18;/h1,4-5,10-11H,2-3,6-9,12-15H2;1H/i1D,4D,5D,10D,11D;
SMILES: C1CCC(CC1)(C2=CC=CC=C2)N3CCCCC3
Molecular Formula: C17H26ClN
Molecular Weight: 284.9 g/mol

PCP-D5 (Phencyclidine-D5) solution, 1.0 mg/mL in methanol, ampule of 1 mL, certified reference material

CAS No.: 60124-79-0

Cat. No.: VC21249215

Molecular Formula: C17H26ClN

Molecular Weight: 284.9 g/mol

* For research use only. Not for human or veterinary use.

PCP-D5 (Phencyclidine-D5) solution, 1.0 mg/mL in methanol, ampule of 1 mL, certified reference material - 60124-79-0

Specification

Description PCP-d5 (CRM) contains 5 deuterium atoms. It is intended for use as an internal standard for the quantification of PCP by GC- or LC-mass spectrometry. PCP, also known as phencyclidine, is an abused dissociative anesthetic. Like the structurally related compound ketamine, PCP acts as a blocker of the NMDA receptor channel (Ki = 42-180 nM). This product is intended for forensic and research applications.

CAS No. 60124-79-0
Molecular Formula C17H26ClN
Molecular Weight 284.9 g/mol
IUPAC Name 1-[1-(2,3,4,5,6-pentadeuteriophenyl)cyclohexyl]piperidine;hydrochloride
Standard InChI InChI=1S/C17H25N.ClH/c1-4-10-16(11-5-1)17(12-6-2-7-13-17)18-14-8-3-9-15-18;/h1,4-5,10-11H,2-3,6-9,12-15H2;1H/i1D,4D,5D,10D,11D;
Standard InChI Key BUAJNGPDPGKBGV-XBIAMBGESA-N
Isomeric SMILES [2H]C1=C(C(=C(C(=C1[2H])[2H])C2(CCCCC2)N3CCCCC3)[2H])[2H].Cl
SMILES C1CCC(CC1)(C2=CC=CC=C2)N3CCCCC3
Canonical SMILES C1CCC(CC1)(C2=CC=CC=C2)N3CCCCC3.Cl

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